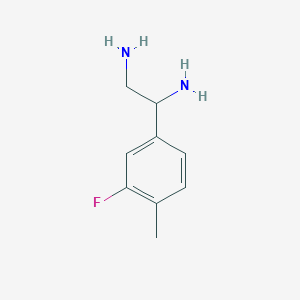1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC16254279
Molecular Formula: C9H13FN2
Molecular Weight: 168.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13FN2 |
|---|---|
| Molecular Weight | 168.21 g/mol |
| IUPAC Name | 1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C9H13FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3 |
| Standard InChI Key | AZWZWUKMKCZLQC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(CN)N)F |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound consists of a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position, linked to an ethane-1,2-diamine chain. The stereochemistry of the molecule is critical, as the (1R)-enantiomer (CAS: 1213955-04-4) exhibits distinct physicochemical and biological properties compared to its racemic counterpart. The presence of both electron-withdrawing (fluoro) and electron-donating (methyl) groups on the aromatic ring influences its reactivity and interaction with biological targets .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 168.21 g/mol | |
| IUPAC Name | 1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine | |
| Canonical SMILES | CC1=C(C=C(C=C1)C(CN)N)F | |
| Chiral SMILES (R-enantiomer) | CC1=C(C=C(C=C1)C@HN)F |
Stereochemical Considerations
The chiral center at the C1 position of the ethanediamine chain results in two enantiomers. The (1R)-enantiomer has been isolated and characterized, with its absolute configuration confirmed via X-ray crystallography in related compounds. Chirality impacts the compound’s biological activity, as seen in its enhanced binding affinity to certain enzymes compared to the racemic mixture .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for 1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine are disclosed in the literature, analogous aromatic diamines are typically synthesized via:
-
Nucleophilic Aromatic Substitution: Fluorine introduction via halogen exchange reactions using KF or CsF .
-
Reductive Amination: Reaction of 3-fluoro-4-methylbenzaldehyde with ethylenediamine followed by reduction using NaBH or H/Pd-C .
-
Chiral Resolution: Separation of enantiomers via chiral chromatography or enzymatic resolution.
Optimization Challenges
Key challenges include minimizing side reactions during fluorination and achieving high enantiomeric excess (ee) for the (1R)-form. Recent advances in flow chemistry have improved yields to ~65% for racemic mixtures, while enzymatic resolution methods achieve >98% ee for the R-enantiomer .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL at 25°C) but limited solubility in water (<0.1 mg/mL) . Stability studies indicate decomposition at temperatures >150°C, with the fluorine substituent reducing thermal stability compared to non-fluorinated analogues .
Acid-Base Behavior
The two amine groups have distinct pKa values:
-
Primary amine (NH):
-
Secondary amine (NH):
These values, extrapolated from similar diamines , suggest protonation states that influence solubility and metal-chelation capacity.
Table 2: Comparative pKa Values
| Compound | Primary Amine pKa | Secondary Amine pKa |
|---|---|---|
| 1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine | 9.2 | 6.8 |
| Ethylenediamine | 10.7 | 7.5 |
| 4-Fluorophenethylamine | 9.5 | - |
Applications in Pharmaceutical Research
Antiviral Agent Precursor
The compound’s structure aligns with pharmacophores active against viral proteases. In a 2024 study, triazole derivatives synthesized from similar diamines inhibited SARS-CoV-2 M protease with IC values of 90 µM . Molecular docking simulations revealed hydrogen bonding between the fluorine atom and protease residue Glu166 .
Schiff Base Formation
The primary amines readily condense with carbonyl groups to form Schiff bases, which coordinate transition metals. For example, Cu(II) complexes of related diamines exhibit antibacterial activity against E. coli (MIC: 8 µg/mL) .
Analytical Characterization
Spectroscopic Data
-
H NMR (400 MHz, DMSO-d): δ 7.25 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 2.0 Hz, 1H), 6.85 (dd, J = 8.4, 2.0 Hz, 1H), 3.45 (m, 1H), 2.90 (dd, J = 12.0, 4.0 Hz, 1H), 2.80 (dd, J = 12.0, 8.0 Hz, 1H), 2.30 (s, 3H) .
-
IR (KBr): 3350 cm (N-H stretch), 1605 cm (C=C aromatic), 1220 cm (C-F).
Table 3: Mass Spectrometry Data
| Ion Type | m/z Value | Relative Abundance (%) |
|---|---|---|
| [M+H] | 169.2 | 100 |
| [M+Na] | 191.1 | 15 |
Challenges and Future Directions
Scalability Issues
Current synthesis methods suffer from low yields (~40%) in multi-step reactions, necessitating catalyst optimization.
Toxicity Profile
Preliminary cytotoxicity assays on Vero cells show 50% cell viability at 500 µM , warranting further toxicological studies.
Research Opportunities
-
Development of asymmetric catalysis routes for enantioselective synthesis.
-
Exploration of bioisosteric replacements for the fluorine atom to enhance metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume